molecular formula C15H10F4O3 B6294645 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid CAS No. 2379321-87-4

3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid

Cat. No.: B6294645
CAS No.: 2379321-87-4
M. Wt: 314.23 g/mol
InChI Key: MKSWFLFEHWVHHX-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound with significant applications in various fields of scientific research. The presence of fluorine atoms and a benzyloxy group in its structure imparts unique chemical properties, making it a valuable compound in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the trifluoromethylation of a suitable aromatic precursor, followed by benzyloxylation and fluorination. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures and solvents .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while nucleophilic substitution can introduce various functional groups into the aromatic ring .

Scientific Research Applications

3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms and benzyloxy group contribute to its binding affinity and selectivity towards enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzoic acid
  • 3-(Trifluoromethoxy)benzoic acid
  • 3,5-Bis(trifluoromethyl)benzoic acid

Uniqueness

Compared to similar compounds, 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid stands out due to the presence of both a benzyloxy group and a fluorine atom on the aromatic ring. This unique combination enhances its chemical reactivity and biological activity, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-fluoro-3-phenylmethoxy-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O3/c16-13-11(14(20)21)6-10(15(17,18)19)7-12(13)22-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSWFLFEHWVHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2F)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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